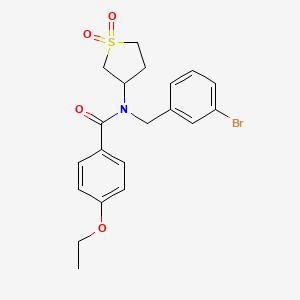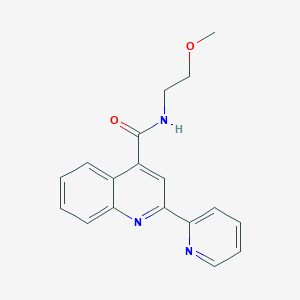![molecular formula C15H13Cl2NO3 B15100511 4-[5-(2,5-Dichlorophenyl)furan-2-carbonyl]morpholine CAS No. 618399-81-8](/img/structure/B15100511.png)
4-[5-(2,5-Dichlorophenyl)furan-2-carbonyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(2,5-Dichlorophenyl)furan-2-carbonyl]morpholine is a chemical compound characterized by the presence of a furan ring substituted with a 2,5-dichlorophenyl group and a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2,5-Dichlorophenyl)furan-2-carbonyl]morpholine typically involves the reaction of 2,5-dichlorophenylfuran with morpholine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include ethanol or N,N-dimethylformamide.
Temperature: The reaction is usually carried out at elevated temperatures, around 140-150°C.
Catalyst: Catalysts such as palladium on carbon or other transition metal catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(2,5-Dichlorophenyl)furan-2-carbonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Halogen substitution reactions can occur on the dichlorophenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[5-(2,5-Dichlorophenyl)furan-2-carbonyl]morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[5-(2,5-Dichlorophenyl)furan-2-carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[4-[5-(2,5-Dichlorophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile
- 2-[5-(2,4-Dichlorophenyl)furan-2-carbonyl]-1-benzofuran
Uniqueness
4-[5-(2,5-Dichlorophenyl)furan-2-carbonyl]morpholine is unique due to its specific structural features, such as the combination of a furan ring with a dichlorophenyl group and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
618399-81-8 |
|---|---|
Fórmula molecular |
C15H13Cl2NO3 |
Peso molecular |
326.2 g/mol |
Nombre IUPAC |
[5-(2,5-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H13Cl2NO3/c16-10-1-2-12(17)11(9-10)13-3-4-14(21-13)15(19)18-5-7-20-8-6-18/h1-4,9H,5-8H2 |
Clave InChI |
NNRHKJRBSBNBHJ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Solubilidad |
11.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-(2,6-dichlorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15100434.png)
![2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-meth oxy-5-methylphenyl)acetamide](/img/structure/B15100439.png)
![N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15100444.png)
![4-{(Z)-[2-({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B15100450.png)

![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B15100466.png)
![1'-[2-(dimethylamino)ethyl]-3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxy-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B15100468.png)
![4-(3-Chlorophenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one](/img/structure/B15100486.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B15100487.png)
![(5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B15100495.png)
![4-[1-(4-methylphenyl)-3,9-dioxo-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrol-2-yl]butanoic acid](/img/structure/B15100498.png)
![Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[(4-methyl-5-pyrazinyl-4H-1,2,4-triazol-3-yl)thio]-](/img/structure/B15100503.png)

![(5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one](/img/structure/B15100523.png)
